![molecular formula C10H7N3OS B4830901 4-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4830901.png)
4-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine
Descripción general
Descripción
4-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring The presence of the prop-2-yn-1-ylsulfanyl group adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Introduction of the Prop-2-yn-1-ylsulfanyl Group: This step involves the reaction of the oxadiazole intermediate with propargyl bromide in the presence of a base such as potassium carbonate.
Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and as a probe for biological pathways.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with specific molecular targets. The prop-2-yn-1-ylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, affecting various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Prop-2-yn-1-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- 5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazole-2-thiol
- 2-(Prop-2-yn-1-ylsulfanyl)-1,4,5,6,7,8-hexahydroquinoline
Uniqueness
4-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the combination of its oxadiazole and pyridine rings, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its analogs.
Propiedades
IUPAC Name |
2-prop-2-ynylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c1-2-7-15-10-13-12-9(14-10)8-3-5-11-6-4-8/h1,3-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHVNTTVZWKMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(O1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-ETHYL-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4830825.png)
![6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B4830829.png)
![6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B4830836.png)
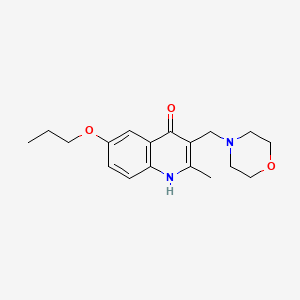
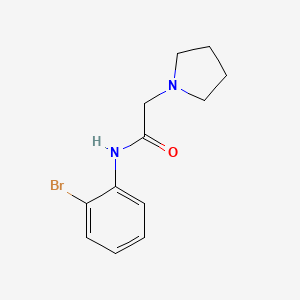
![4-[(ethylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4830864.png)
![N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide](/img/structure/B4830868.png)
![5-[(E)-[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-1,3-dimethylbenzimidazol-2-one](/img/structure/B4830873.png)
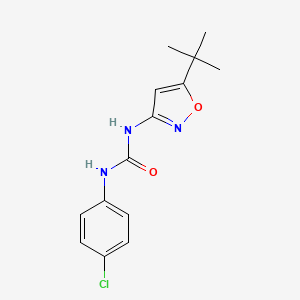
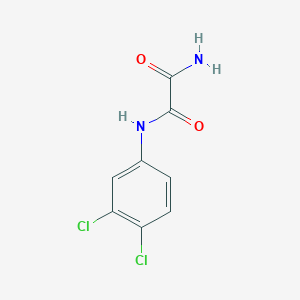
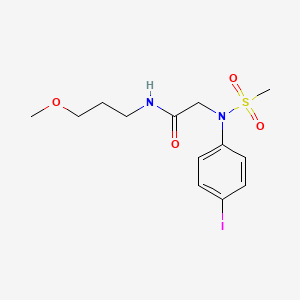

![tert-butyl 2-(1-{3-[(5-methyl-2-furoyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B4830905.png)
![Ethyl 2-[(2-phenylsulfanylacetyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4830912.png)
